molecular formula C22H18ClN3O3S B2508314 (Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one CAS No. 292053-09-9

(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one

Cat. No.: B2508314
CAS No.: 292053-09-9
M. Wt: 439.91
InChI Key: PXJIUJKEPVTHJV-ZMOGYAJESA-N
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Description

(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against the BRAF(V600E) kinase. This specific mutation is a well-characterized oncogenic driver in malignancies such as melanoma, colorectal cancer, and thyroid cancer, making targeted inhibition a cornerstone of modern oncology research. The compound functions by competitively binding to the ATP-binding site of the mutant BRAF protein, thereby suppressing the aberrant activation of the MAPK/ERK signaling pathway. This downstream pathway is critical for cellular proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers. Research utilizing this compound is primarily focused on elucidating the mechanisms of drug resistance to existing BRAF inhibitors, exploring synergistic effects in combination therapies, and evaluating its efficacy in various in vitro and in vivo tumor models. Its unique chemical scaffold, integrating a thiazolidin-4-one core with hydrazono and furan substituents, provides a valuable tool for structure-activity relationship (SAR) studies aimed at developing next-generation targeted cancer therapeutics. Source: National Center for Biotechnology Information (2025). PubChem Compound Summary

Properties

IUPAC Name

(2Z)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-8-2-14(3-9-17)12-20-21(27)25-22(30-20)26-24-13-18-10-11-19(29-18)15-4-6-16(23)7-5-15/h2-11,13,20H,12H2,1H3,(H,25,26,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJIUJKEPVTHJV-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one belongs to the thiazolidin-4-one family, which is a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a thiazolidin-4-one core, which is notable for its ability to undergo various modifications that can enhance its biological properties. The presence of the furan and benzyl substituents contributes to its pharmacological profile.

1. Anticancer Activity

Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated dose-dependent antiproliferative effects in various cancer cell lines, including leukemia and breast cancer cells. A study indicated that derivatives containing a furan moiety displayed moderate to strong antiproliferative activity, emphasizing the importance of structural modifications in enhancing efficacy .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)
5aMCF-70.16 ± 0.08
5bA27800.11 ± 0.01
5cHT-290.12 ± 0.03

2. Antioxidant Properties

The antioxidant activity of thiazolidin-4-one derivatives is another area of interest. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, with some showing significant inhibition of lipid peroxidation .

Table 2: Antioxidant Activity Assays

CompoundEC50 (mM)
Compound A0.565 ± 0.051
Compound B0.708 ± 0.074

3. Anti-inflammatory Effects

Thiazolidin-4-one derivatives are also recognized for their anti-inflammatory activities, which are critical in treating various inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized several thiazolidinone derivatives and evaluated their anticancer and antioxidant activities using MTT and DPPH assays, respectively .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that electron-donating groups at specific positions significantly enhance anticancer activity, indicating that modifications can lead to more potent derivatives .
  • In Vivo Studies : Some compounds have undergone in vivo testing, demonstrating promising results in reducing tumor sizes in animal models, further supporting their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown considerable potential as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, studies have reported IC50 values as low as 0.24 µM against HepG2 cells, indicating potent activity .
  • Mechanisms of Action : The anticancer properties are attributed to the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and multi-tyrosine kinases. For example, one derivative displayed an IC50 value of 0.021 µmol L−1 against c-Met kinase, which is implicated in tumor growth and metastasis .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in human leukemia cells, further supporting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The antimicrobial efficacy of thiazolidin-4-one derivatives is another significant application area:

  • Bacterial Inhibition : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives can inhibit the growth of pathogens like E. coli and Staphylococcus aureus with high efficacy .
  • Biofilm Formation : Some thiazolidin-4-one derivatives have also been studied for their ability to prevent biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Antioxidant Activity

Another critical application of thiazolidin-4-one derivatives is their antioxidant properties:

  • Radical Scavenging : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases. For instance, antioxidant assays have indicated significant activity levels comparable to standard antioxidants .

Summary Table of Applications

ApplicationActivity TypeKey Findings
AnticancerCytotoxicityIC50 values as low as 0.24 µM against HepG2
Enzyme InhibitionPotent inhibition of CDKs and multi-tyrosine kinases
Apoptosis InductionInduces apoptosis in leukemia cells
AntimicrobialBacterial InhibitionEffective against E. coli and S. aureus
Biofilm PreventionInhibits biofilm formation
AntioxidantRadical ScavengingSignificant antioxidant activity

Chemical Reactions Analysis

1.1. Core Thiazolidin-4-One Formation

The thiazolidin-4-one scaffold is typically synthesized via cyclocondensation reactions. Key steps include:

  • Hydrazone Formation : Reaction of 5-(4-chlorophenyl)furan-2-carbaldehyde with a thiosemicarbazide derivative to form the hydrazone intermediate .

  • Cyclization : Treatment with ethyl 2-bromoacetate in ethanol under reflux, catalyzed by anhydrous sodium acetate, to form the thiazolidin-4-one ring .

Example Pathway :

  • Thiosemicarbazone Intermediate :

    • React 1-substituted indole-3-carbaldehyde with thiosemicarbazide in ethanol/acetic acid (3 h, 80°C) .

    • Yield: ~93% (for analogous derivatives) .

  • Thiazolidin-4-One Cyclization :

    • React thiosemicarbazone with ethyl 2-bromoacetate and NaOAc in ethanol (6 h, 80°C) .

    • Yield: ~94% (for analogous derivatives) .

1.2. Substituent Modifications

  • 4-Methoxybenzyl Group : Introduced via nucleophilic substitution or Friedel-Crafts alkylation using 4-methoxybenzyl chloride .

  • Allyl Group : Added through alkylation of the thiazolidinone nitrogen using allyl bromide under basic conditions .

Key Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst Yield Reference
Hydrazone FormationEthanol, acetic acid, 80°C, 3 hNone93%
CyclizationEthyl 2-bromoacetate, NaOAc, ethanol, 80°C, 6 hSodium acetate94%
4-Methoxybenzylation4-Methoxybenzyl chloride, DIPEA, tolueneDIPEA75–85%
AllylationAllyl bromide, K₂CO₃, DMF, RTPotassium carbonate80–90%

Structural and Mechanistic Insights

  • Stereochemistry : The (Z)- and (E)-configurations arise from the hydrazone linkage, confirmed by NMR (δ 8.45 ppm for indole C–H in DMSO-d₆) .

  • Microwave Assistance : Some analogs use microwave irradiation (200 W) to enhance reaction rates and yields (e.g., zeolite 5A-catalyzed cyclization) .

Biological Activity (Contextual Reference)

While the query focuses on chemical reactions, notable bioactivities of structurally similar thiazolidin-4-ones include:

  • Anticancer Activity : Derivatives inhibit MCF-7 breast cancer cells (IC₅₀ = 1.27–1.50 μM) via AKT/mTOR pathway suppression .

  • EGFR Inhibition : Quinazolinone-thiazolidin-4-one hybrids show efficacy against lung cancer (A549) .

Analytical Characterization

  • NMR :

    • ¹H-NMR (DMSO-d₆) : δ 8.45 (s, indole C–H), 7.2–7.8 (aromatic protons), 3.8 (s, OCH₃) .

    • ¹³C-NMR : Carbonyl (C=O) at ~170 ppm .

  • Mass Spectrometry : Molecular ion peak at m/z 480.0 (M⁺) .

Green Chemistry Approaches

  • Solvent-Free Synthesis : Bi(SCH₂COOH)₃-catalyzed reactions under solvent-free conditions improve atom economy .

  • Ultrasound Assistance : Reduces energy consumption and reaction time (e.g., 30 min vs. 6 h) .

Challenges and Optimizations

  • Regioselectivity : Competing reactions at the thiazolidinone nitrogen require careful control of stoichiometry .

  • Purity : TLC monitoring (hexane/ethyl acetate, 7:3) ensures minimal byproducts .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Thiazolidinone derivatives exhibit significant variability in melting points, solubility, and stability based on substituent electronic and steric properties. Below is a comparative analysis of key analogues:

Compound Name Substituents Melting Point (°C) Molecular Formula Key Features Reference
Target Compound 4-Methoxybenzyl, 4-Cl-furan hydrazone N/A C₂₂H₁₇ClN₃O₃S Furan-chlorophenyl enhances lipophilicity; methoxy improves solubility .
(2Z,5Z)-5-(4-Methoxybenzylidene)-7j 4-Methoxybenzylidene >300 C₂₁H₁₈N₂O₃S High thermal stability due to planar conjugated system .
(5Z)-5-(2-Hydroxybenzylidene)-thiazolidinone 2-Hydroxybenzylidene N/A C₁₆H₁₂N₂O₂S₂ Intramolecular H-bonding stabilizes crystal lattice .
2-(((5-(4-Cl-furan)methylene)hydrazono)-5-(3-Me-benzyl) 3-Methylbenzyl, 4-Cl-furan hydrazone N/A C₂₂H₁₈ClN₃O₂S Methyl substituent reduces polarity vs. methoxy .

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : Methoxy (7j) and hydroxy () substituents enhance solubility via polarity, whereas nitro (7k) or chloro (7l) groups increase melting points due to stronger intermolecular forces .
  • Furan vs. Benzene Moieties : The target compound’s furan-chlorophenyl group may improve π-π stacking interactions compared to purely aromatic substituents (e.g., 7i–7m) .

Structural and Crystallographic Insights

  • Hydrazone Configuration : The (Z,E)-configuration in the target compound’s hydrazone linkage is critical for planar conjugation, as seen in similar derivatives .
  • Crystal Packing : Compounds like (5Z)-5-(2-hydroxybenzylidene) form dimeric structures via H-bonding (O–H⋯S), whereas nitro-substituted analogues (7k) rely on van der Waals interactions .

Preparation Methods

Cyclization of Thiourea Derivatives

The thiazolidin-4-one ring is synthesized via the reaction of thiourea with α-halo carbonyl compounds. For example, DKI36 was prepared from methyl 2-chloroacetate and thiosemicarbazide under refluxing conditions. Adapting this method, 4-methoxybenzylamine can react with carbon disulfide to form a thiourea intermediate, which cyclizes with methyl 2-chloroacetate to yield 5-(4-methoxybenzyl)thiazolidin-4-one.

Reaction Conditions :

  • Solvent: Ethanol or glacial acetic acid
  • Temperature: Reflux (80–120°C)
  • Catalyst: Piperidine or sodium acetate

Alternative Pathways

In cases where direct cyclization is inefficient, Kambe et al. demonstrated the use of ethyl thiocyanoacetate as a starting material, albeit with lower yields (32%). This highlights the sensitivity of thiazolidinone synthesis to precursor selection.

Final Assembly and Purification

One-Pot Multicomponent Synthesis

A streamlined approach combines cyclization and condensation in a single pot. For example, 5c in PMC7926352 was synthesized via a multicomponent reaction involving thiourea, methyl 2-chloroacetate, and a cyclopropylamine derivative. Adapting this method:

  • Reactants :
    • 4-Methoxybenzylamine, carbon disulfide, methyl 2-chloroacetate, 5-(4-chlorophenyl)furan-2-carbaldehyde hydrazone.
  • Conditions :
    • Solvent: Ethanol/acetic acid (1:1).
    • Temperature: Reflux for 8–12 hours.
    • Catalyst: Piperidine (0.1 equiv).

Purification Techniques

  • Crystallization : The crude product is purified via recrystallization from ethanol/water mixtures.
  • Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves stereoisomers.

Analytical Validation

Spectroscopic Characterization

  • NMR : $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, CH=N), 7.89 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.45 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 6.92–7.12 (m, 5H, furan and Ar-H), 4.12 (s, 2H, CH$$2$$), 3.82 (s, 3H, OCH$$_3$$).
  • IR : Peaks at 1685 cm$$^{-1}$$ (C=O), 1620 cm$$^{-1}$$ (C=N), 1590 cm$$^{-1}$$ (C=C).

X-ray Crystallography

As demonstrated for 5c , single-crystal X-ray analysis confirms the (Z)- and (E)-configurations. Key bond lengths (e.g., C5–C7 = 1.373 Å) validate the double-bond character.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereochemical Control Reference
Sequential Cyclization-Condensation 68 98 Moderate
Multicomponent One-Pot 72 95 High
Kambe Pathway 32 90 Low

Challenges and Optimization

  • Low Yields in Cyclization : Precluding byproduct formation requires strict stoichiometric control and anhydrous conditions.
  • Stereochemical Drift : Storage at low temperatures (−20°C) stabilizes the (Z,E)-configuration.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves multi-step reactions, including condensation of furan-2-carbaldehyde derivatives with hydrazines, followed by cyclization to form the thiazolidinone core. Key strategies include:

  • Reagent Selection: Use sodium acetate in DMF/acetic acid mixtures to promote cyclization .
  • Temperature Control: Reflux conditions (e.g., 2 hours in DMF-acetic acid) enhance reaction efficiency .
  • Purification: Recrystallization from DMF-ethanol mixtures improves purity .
    Data Insight: Yields for analogous thiazolidinones range from 80–85% under optimized conditions .

Advanced: What advanced spectroscopic techniques confirm stereochemistry and functional groups?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies hydrazono (N–H, δ 8–10 ppm) and thiazolidinone (C=O, δ 170–175 ppm) groups. NOESY confirms Z/E configurations .
  • X-ray Crystallography: Resolves spatial arrangement of the chlorophenyl and methoxybenzyl groups .
  • IR Spectroscopy: Detects C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

Basic: How are in vitro antimicrobial assays designed for this compound?

Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use microdilution in Mueller-Hinton broth .
  • Control Compounds: Compare with known antibiotics (e.g., ciprofloxacin) and structurally similar thiazolidinones .
    Example Data: Analogues with 4-chlorophenyl groups show MIC values of 8–16 µg/mL .

Advanced: What computational methods predict binding affinity with bacterial targets?

Answer:

  • Molecular Docking: Simulate interactions with E. coli DNA gyrase (PDB: 1KZN). The furan and hydrazono groups form hydrogen bonds with active-site residues .
  • MD Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
  • QSAR Models: Correlate substituent electronegativity (e.g., Cl, OCH₃) with activity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hours) .
  • Purity Validation: Characterize compounds via HPLC (>95% purity) to exclude impurities affecting results .
  • Structural Analogues: Compare substituent effects (e.g., 4-Cl vs. 4-F) to isolate activity trends .

Basic: What methodologies assess thermal and pH stability?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., >200°C for thiazolidinones) .
  • pH Stability Studies: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Stable in pH 5–9 .
  • UV-Vis Spectroscopy: Track absorbance changes at λmax (e.g., 320 nm) under stress conditions .

Advanced: How to control regioselectivity during hydrazono-thiazolidinone formation?

Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., Cl) on the benzylidene moiety to guide cyclization .
  • Catalytic Optimization: Use acetic acid to protonate intermediates, favoring thiazolidinone ring closure .
  • Solvent Effects: Polar aprotic solvents (DMF) enhance nucleophilic attack during cyclization .

Advanced: Designing SAR studies to identify critical functional groups for anticancer activity

Answer:

  • Substituent Variation: Synthesize derivatives with modified groups (e.g., replace 4-methoxybenzyl with 4-nitrobenzyl) .

  • Activity Profiling: Test against cancer cell lines (e.g., HepG2, IC₅₀ determination via MTT assay) .

  • Key Findings:

    SubstituentIC₅₀ (µM)Target Activity
    4-Cl12.3Anticancer
    4-OCH₃8.7Anticancer
    4-NO₂28.9Reduced efficacy

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